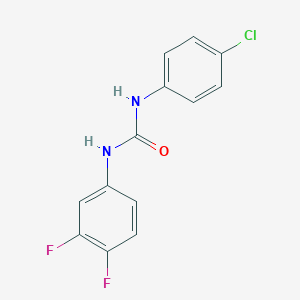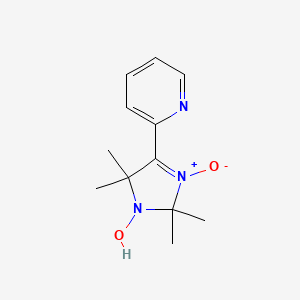![molecular formula C16H10N2O4S B5795125 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione CAS No. 328272-65-7](/img/structure/B5795125.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and material science. In
Mécanisme D'action
The mechanism of action of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound is cytotoxic to various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer. However, this compound has also shown toxicity to normal cells, which limits its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity to normal cells, which requires careful handling and disposal. Additionally, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione. One direction is to explore its potential as a building block for the synthesis of new organic semiconductors with improved properties. Another direction is to investigate its potential as a probe for studying protein-ligand interactions in more detail. Additionally, further studies are needed to explore the potential of this compound as an anti-cancer agent and to develop strategies to reduce its toxicity to normal cells.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the reaction of 4-(4-nitrophenylthio)aniline with maleic anhydride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation steps. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione has shown potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme topoisomerase II.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOLNUFWRKWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357958 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328272-65-7 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)


![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)



![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)